N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a 4,6-dimethyl-2-oxopyridine moiety. The 4-chlorophenyl group at the acetamide nitrogen and the 3-chlorophenyl substituent on the oxadiazole contribute to its unique electronic and steric profile. Characterization methods such as IR spectroscopy (C=O at ~1678 cm⁻¹, C–Cl at ~785 cm⁻¹) and HRMS (e.g., [M+H]+ with <0.6 ppm error) are critical for confirming its structure .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-13-10-14(2)29(12-19(30)26-18-8-6-16(24)7-9-18)23(31)20(13)22-27-21(28-32-22)15-4-3-5-17(25)11-15/h3-11H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRLPLBGNGNUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, particularly focusing on its activity as a positive allosteric modulator of metabotropic glutamate receptors and its implications in neuropharmacology.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple pharmacophores:
- 4-Chlorophenyl group : Known for its role in enhancing biological activity through lipophilicity.
- 1,2,4-Oxadiazole ring : Often associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Pyridinyl moiety : Contributes to the modulation of receptor activity.
1. Modulation of mGlu4 Receptors
Recent studies have highlighted the significant role of this compound in modulating metabotropic glutamate receptor 4 (mGlu4). Specifically:
- Positive Allosteric Modulation : The compound demonstrated the ability to enhance the receptor's response to its natural ligand, L-glutamate, indicating potential anxiolytic and antipsychotic effects. In vitro assays showed that it could shift the potency of L-glutamate, enhancing its efficacy without acting as an agonist itself .
2. Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in various studies:
- Absorption and Metabolism : The compound exhibited favorable absorption characteristics and was metabolized efficiently in vivo. Its metabolic stability suggests a promising therapeutic window .
Case Study 1: Anxiolytic Effects
A study involving animal models demonstrated that the compound significantly reduced anxiety-like behaviors in the elevated plus maze test. The results indicated comparable efficacy to established anxiolytics like benzodiazepines .
Case Study 2: Antipsychotic Activity
In another investigation using the DOI-induced head twitch test (a model for assessing antipsychotic activity), the compound displayed significant reductions in head twitches, suggesting its potential utility in treating psychosis .
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparison with other 1,2,4-oxadiazole derivatives was conducted:
| Compound | mGlu Receptor Activity | Anxiolytic Effect | Antipsychotic Effect |
|---|---|---|---|
| Compound A | Moderate | Yes | No |
| Compound B | High | Yes | Yes |
| N-(4-chlorophenyl)... | High | Yes | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
The target compound is compared to three analogs (Table 1):
- Compound 6m () : Replaces the oxadiazole with a 1,2,3-triazole and incorporates a naphthalenyloxy group.
- Compound from : Features a 4-isopropylphenyl acetamide group and a 4-chlorophenyl-substituted oxadiazole (vs. 3-chlorophenyl in the target).
- Compound 6y () : Contains an indole core with methoxy and benzoyl substituents, differing in heterocycle architecture.
Table 1. Structural and Physicochemical Comparison
Physicochemical Properties
- Molecular Weight : The target (495.34 g/mol) is intermediate in size compared to 6y (648.18 g/mol), which may influence bioavailability .
Computational Insights
For example, chlorophenyl groups in the target may enhance interactions with hydrophobic enzyme pockets, as seen in triazole-based inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
